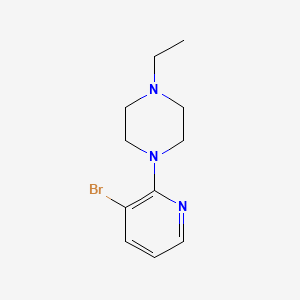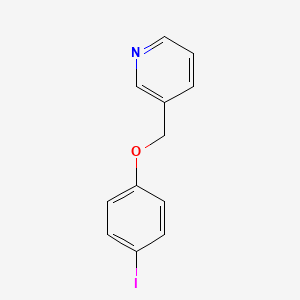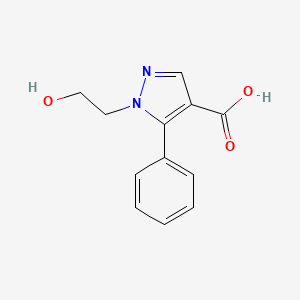![molecular formula C14H19F3N2O2 B1376729 2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate CAS No. 1477628-77-5](/img/structure/B1376729.png)
2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for TFEPC is "2,2,2-trifluoroethyl 4-isopropylphenylcarbamate" . The InChI code is "1S/C14H19F3N2O2/c1-4-19(10(2)3)12-7-5-11(6-8-12)18-13(20)21-9-14(15,16)17/h5-8,10H,4,9H2,1-3H3,(H,18,20)" .Physical and Chemical Properties Analysis
TFEPC is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : Various synthesis methods have been developed for compounds related to 2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate. For instance, Doraswamy & Ramana (2013) detailed the synthesis of substituted phenyl azetidines, which are structurally similar, showcasing the steps involved in creating these complex molecules. This process includes reactions like reduction, cyclization, and hydrolysis, essential in synthesizing such carbamates (Doraswamy & Ramana, 2013).
Chemical Characterization : The characterization of these compounds often involves advanced techniques like IR, NMR, and mass spectrometry. Velikorodov et al. (2014) conducted such characterizations on N-arylcarbamates, providing insights into their chemical properties (Velikorodov et al., 2014).
Applications in Antimicrobial and Antifungal Activities
Antimicrobial Properties : Some derivatives of carbamates have been studied for their potential antimicrobial activities. For example, Hussein (2018) synthesized novel sulfonamide carbamates and evaluated their antimicrobial activities, showcasing the potential of these compounds in medical applications (Hussein, 2018).
Antifungal Activity : Sujatha, Shilpa, & Gani (2019) explored the antifungal and antibacterial activity of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. This study highlights the potential of these compounds in developing new treatments for fungal and bacterial infections (Sujatha et al., 2019).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-[ethyl(propan-2-yl)amino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-4-19(10(2)3)12-7-5-11(6-8-12)18-13(20)21-9-14(15,16)17/h5-8,10H,4,9H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBWSIWTRMLFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)NC(=O)OCC(F)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


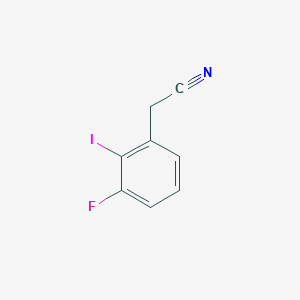
![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

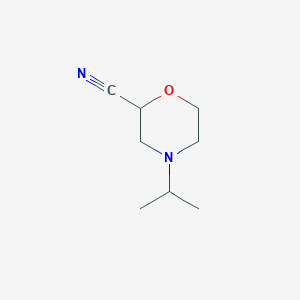
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
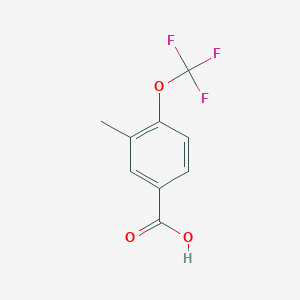
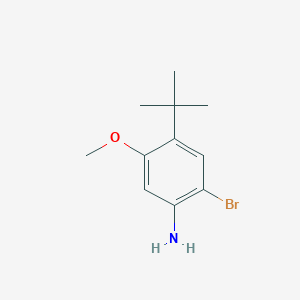

![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1376659.png)

